
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Descripción general
Descripción
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole, also known as NS8593, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS8593 is a potent and selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important in regulating the activity of various organs, including the brain, heart, and pancreas.
Mecanismo De Acción
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole acts as a positive modulator of SK channels, which are important in regulating the activity of various organs. SK channels are activated by an increase in intracellular Ca2+ concentration, which leads to hyperpolarization of the cell membrane and a decrease in cellular excitability. This compound enhances the activity of SK channels by increasing their sensitivity to Ca2+, resulting in increased hyperpolarization and decreased cellular excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is important in Parkinson's disease. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which is important in various inflammatory diseases. In addition, this compound has been shown to increase insulin secretion from pancreatic beta cells, which is important in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has several advantages for lab experiments. It is a potent and selective modulator of SK channels, which allows for specific manipulation of SK channel activity. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well known.
Direcciones Futuras
There are several future directions for research on 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole. One direction is to further investigate its therapeutic potential in various diseases, including Parkinson's disease, Alzheimer's disease, stroke, and diabetes. Another direction is to study its mechanism of action in more detail, including its effects on intracellular Ca2+ signaling and its interaction with other ion channels. Additionally, research could focus on developing more potent and selective modulators of SK channels, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. This compound has also been found to have anti-inflammatory and anti-tumor properties. In addition, this compound has been studied for its potential use in treating diabetes, as it has been shown to increase insulin secretion from pancreatic beta cells.
Propiedades
IUPAC Name |
2-methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-19-14-15-8-9-16(14)20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYROZQLVGLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



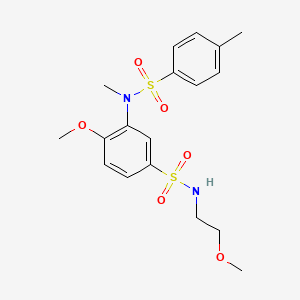
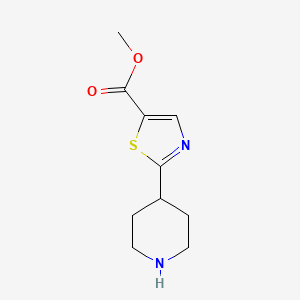
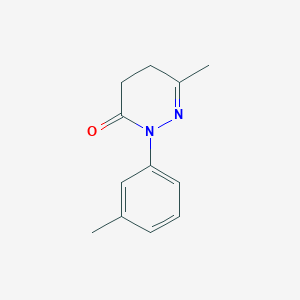
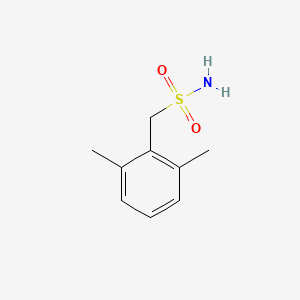
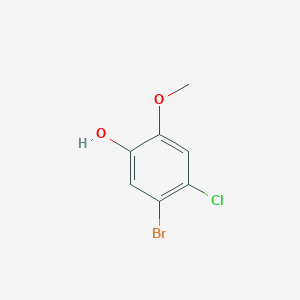

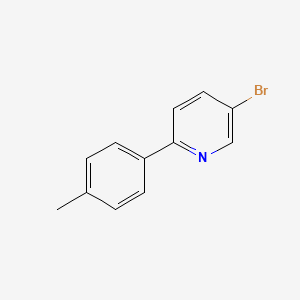
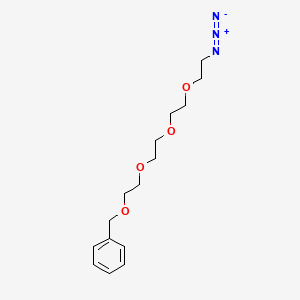
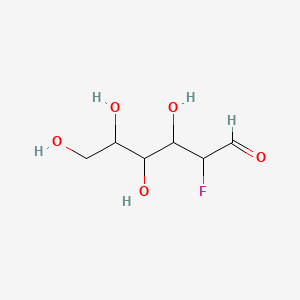
![N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide](/img/structure/B3290796.png)
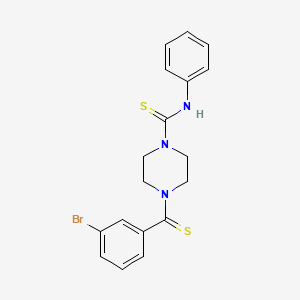
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3290803.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3290821.png)
![2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile](/img/structure/B3290829.png)